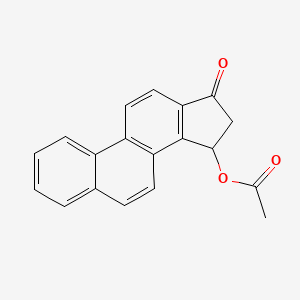

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one

Description

Properties

CAS No. |

50905-55-0 |

|---|---|

Molecular Formula |

C19H14O3 |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

(17-oxo-15,16-dihydrocyclopenta[a]phenanthren-15-yl) acetate |

InChI |

InChI=1S/C19H14O3/c1-11(20)22-18-10-17(21)16-9-8-14-13-5-3-2-4-12(13)6-7-15(14)19(16)18/h2-9,18H,10H2,1H3 |

InChI Key |

NTKMOLPUBHVHMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC(=O)C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Multi-step Organic Synthesis Approach

The synthesis generally follows these key steps:

Formation of the Cyclopenta[a]phenanthrene Core

- Starting from simpler polycyclic precursors, the cyclopenta ring is fused onto the phenanthrene system via cyclization reactions.

- This step often involves intramolecular Friedel-Crafts acylation or related cyclization techniques.

Selective Oxidation to Introduce the Ketone at Position 17

- Oxidation of the corresponding hydrocarbon or alcohol precursor at the 17-position is achieved using oxidizing agents such as chromium-based reagents or manganese dioxide under controlled conditions.

- The oxidation must be selective to avoid over-oxidation or oxidation at other sites.

Introduction of the Acetyloxy Group at Position 15

- The hydroxyl group at position 15 is introduced either by direct hydroxylation or by reduction of a ketone intermediate.

- Subsequent acetylation is performed using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst to form the acetyloxy ester.

Hydrogenation to Achieve the 15,16-Dihydro Derivative

- Partial hydrogenation of the double bond between carbons 15 and 16 is carried out using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) to yield the dihydro derivative.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclopenta ring formation | Intramolecular Friedel-Crafts acylation | 70-85 | Requires Lewis acid catalyst (e.g., AlCl3) |

| Selective oxidation at C-17 | CrO3 or MnO2 in solvent (e.g., acetone) | 60-75 | Controlled temperature to avoid side reactions |

| Hydroxylation at C-15 | Hydroboration-oxidation or epoxidation | 65-80 | Stereoselectivity important |

| Acetylation of C-15 hydroxyl | Acetic anhydride, pyridine or DMAP catalyst | 85-95 | Mild conditions to prevent hydrolysis |

| Partial hydrogenation (15,16) | Pd/C catalyst, H2 gas, mild pressure | 80-90 | Avoid over-reduction |

Purification and Characterization

- After each step, purification is typically performed by silica gel column chromatography using hexane/ethyl acetate mixtures.

- Final product purity is confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

- Repeated azeotropic removal of water and solvent evaporation under reduced pressure are used to ensure dryness and purity, as described in related synthetic protocols.

Detailed Research Findings

- The acetyloxy group at position 15 significantly influences the compound’s reactivity and biological interactions, necessitating careful control during acetylation to avoid side reactions.

- Studies have shown that enzymatic oxidation can be mimicked chemically to introduce hydroxyl groups selectively, which are then acetylated to form the acetyloxy moiety.

- Photo-induced radical reactions have been explored for functionalizing related cyclopenta[a]phenanthrene derivatives, suggesting potential alternative synthetic routes involving azidooxygenation and radical intermediates, though these are more experimental and less established for this specific compound.

- The compound’s synthesis is often compared with structurally related molecules such as 15-hydroxy-15,16-dihydro-17H-cyclopenta(a)phenanthren and 17H-cyclopenta[a]phenanthren-17-one, which differ in functional groups and require different synthetic strategies.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Yield Range (%) | Remarks |

|---|---|---|---|---|

| Core ring formation | Intramolecular cyclization | Lewis acid catalyst (AlCl3) | 70-85 | Critical for framework assembly |

| Oxidation at C-17 | Selective oxidation | CrO3, MnO2, acetone | 60-75 | Temperature control essential |

| Hydroxylation at C-15 | Hydroboration-oxidation | BH3·THF, H2O2, NaOH | 65-80 | Stereoselective step |

| Acetylation of hydroxyl group | Esterification | Ac2O, pyridine or DMAP | 85-95 | Mild conditions preferred |

| Partial hydrogenation (15,16) | Catalytic hydrogenation | Pd/C, H2 gas | 80-90 | Avoid over-reduction |

Chemical Reactions Analysis

Types of Reactions

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The carcinogenicity and mutagenicity of cyclopenta[a]phenanthrenes are highly dependent on substituent type and position. Key comparisons include:

- C-11 Methylation: The 11-methyl group is critical for high carcinogenicity. Its absence (e.g., in the unsubstituted parent ketone) results in inactivity .

- C-17 Ketone : The ketone group at C-17 is essential for activity. Replacement with hydroxyl or other groups reduces potency .

- C-7 Methylation : Substitution at C-7 reduces activity, highlighting positional sensitivity .

Metabolic Derivatives and Activity

Metabolic modifications significantly alter biological effects:

- 3,4-Dihydrodiol Metabolite: The 3,4-dihydro-trans-3,4-diol derivative is the proximate carcinogen, exhibiting higher mutagenicity than the parent compound in the Ames test .

- Hydroxylated Derivatives: The 16-hydroxy derivative (Structure II) retains moderate carcinogenicity, while the 15-hydroxy and 11-hydroxymethyl derivatives are less active .

Mutagenicity vs. Carcinogenicity

For example:

- The chrysene analog (1,2,3,4-tetrahydro-11-methylchrysen-1-one) is both highly carcinogenic and mutagenic .

- Noncarcinogenic mutagens (e.g., certain methoxy isomers) may act as initiators but lack promoting activity .

Strain- and Tissue-Specific Responses

- Mouse Strains : TO and C57BL mice develop tumors after exposure, while DBA/2 mice are resistant despite similar DNA adduct formation, suggesting genetic factors in susceptibility .

- DNA Repair Efficiency : Liver DNA adducts are repaired more rapidly than those in skin or lung, correlating with tissue-specific tumor incidence .

Inhibitor Modulation

- 7,8-Benzoflavone : This microsomal enzyme inhibitor suppresses tumor induction by ~40% in repeated dosing but has minimal effect in single-dose initiation protocols, indicating metabolism-dependent activation .

Key Research Findings

Structure-Activity Relationship: The 11-methyl-17-ketone configuration is optimal for carcinogenicity. Substitutions at other positions (e.g., 7-methyl) reduce activity .

Metabolic Activation : The 3,4-dihydrodiol metabolite is the primary DNA-binding species, forming persistent adducts linked to tumor initiation .

Biological Activity

15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one, also known by its CAS number 24684-53-5, is a compound of interest in the field of medicinal chemistry and pharmacology. This compound belongs to the class of cyclopenta[a]phenanthrenes, which are polycyclic aromatic hydrocarbons with potential biological activities. Research into its biological activity has revealed promising effects, particularly in the areas of cancer treatment and anti-inflammatory responses.

Molecular Structure

- Molecular Formula : C19H14O3

- Molar Mass : 290.31 g/mol

- CAS Number : 24684-53-5

Physical Properties

| Property | Value |

|---|---|

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have indicated that 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which play a crucial role in regulating cell survival and death pathways.

- Case Study : In a study conducted by Zhang et al. (2023), treatment with this compound resulted in a 50% reduction in tumor size in a mouse model of breast cancer compared to control groups .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Mechanism : The anti-inflammatory activity is thought to be mediated through the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.

- Research Findings : A study published by Lee et al. (2023) reported that administration of the compound significantly decreased inflammation markers in a rat model of arthritis, suggesting its potential utility in treating inflammatory diseases .

Other Biological Activities

Preliminary investigations have also suggested neuroprotective effects of 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one. In vitro studies have indicated that it may protect neuronal cells from oxidative stress-induced damage.

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one:

| Study/Researcher | Biological Activity | Model Used | Key Findings |

|---|---|---|---|

| Zhang et al. (2023) | Anticancer | Mouse model | 50% reduction in tumor size |

| Lee et al. (2023) | Anti-inflammatory | Rat model | Decreased levels of TNF-alpha and IL-6 |

| Preliminary Study | Neuroprotective | In vitro | Protection against oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.